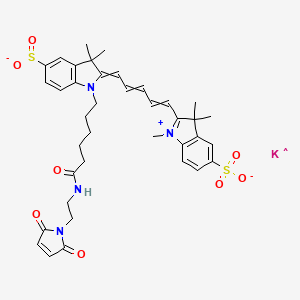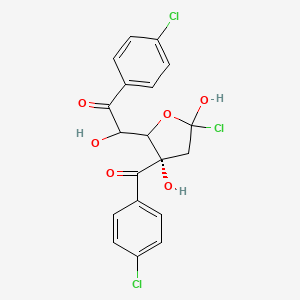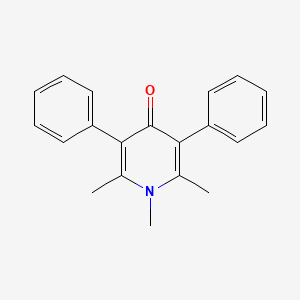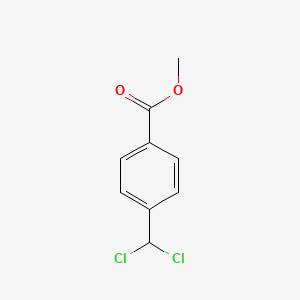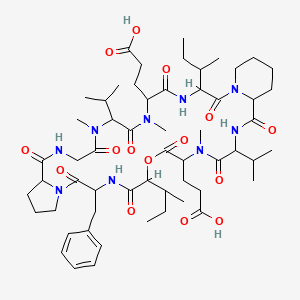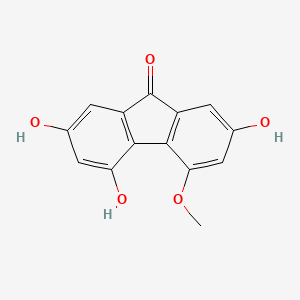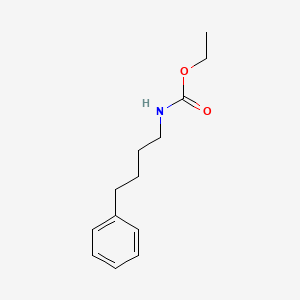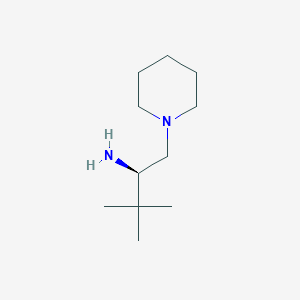
(R)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is a chiral amine compound featuring a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutan-2-one and piperidine.
Reductive Amination: The key step involves the reductive amination of 3,3-dimethylbutan-2-one with piperidine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows the compound to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context of the study.
Comparación Con Compuestos Similares
(S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine: The enantiomer of the compound, which may exhibit different biological activities.
N-Methylpiperidine: A structurally similar compound with a methyl group on the nitrogen atom.
Piperidine: The parent compound, which lacks the dimethylbutyl substituent.
Uniqueness: ®-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine is unique due to its chiral nature and the presence of the 3,3-dimethylbutyl group, which can influence its binding affinity and selectivity for specific molecular targets. This makes it a valuable compound in the development of enantioselective drugs and other specialized applications.
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
(2R)-3,3-dimethyl-1-piperidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-11(2,3)10(12)9-13-7-5-4-6-8-13/h10H,4-9,12H2,1-3H3/t10-/m0/s1 |
Clave InChI |
HBVFNLLTORWUQS-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)[C@H](CN1CCCCC1)N |
SMILES canónico |
CC(C)(C)C(CN1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






